molecular formula C11H13Cl2NO3S B2445515 1-((2,4-Dichlorophenyl)sulfonyl)piperidin-4-ol CAS No. 1022024-04-9

1-((2,4-Dichlorophenyl)sulfonyl)piperidin-4-ol

Cat. No.: B2445515
CAS No.: 1022024-04-9
M. Wt: 310.19
InChI Key: NVZGUKRGNIXAIF-UHFFFAOYSA-N
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Description

1-((2,4-Dichlorophenyl)sulfonyl)piperidin-4-ol is a chemical compound with the molecular formula C11H13Cl2NO3S and a molecular weight of 310.20 g/mol . This compound is known for its unique structure, which includes a piperidine ring substituted with a 2,4-dichlorophenylsulfonyl group and a hydroxyl group at the 4-position. It is primarily used in research and development within the fields of chemistry and pharmacology.

Properties

IUPAC Name

1-(2,4-dichlorophenyl)sulfonylpiperidin-4-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13Cl2NO3S/c12-8-1-2-11(10(13)7-8)18(16,17)14-5-3-9(15)4-6-14/h1-2,7,9,15H,3-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVZGUKRGNIXAIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1O)S(=O)(=O)C2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13Cl2NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-((2,4-Dichlorophenyl)sulfonyl)piperidin-4-ol involves several steps. One common method includes the reaction of 2,4-dichlorobenzenesulfonyl chloride with piperidin-4-ol under controlled conditions. The reaction typically requires a base such as triethylamine to neutralize the hydrochloric acid formed during the process. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial production methods for this compound are similar but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The sulfonyl group facilitates nucleophilic displacement at the piperidine nitrogen or aromatic chlorine sites. Key reactions include:

Reaction TypeConditionsReagents/CatalystsYield (%)Reference
Piperidine alkylationRT, CH₂Cl₂, pH 10Na₂CO₃, alkyl halides65–78
Aromatic Cl substitutionReflux, EtOHKOH, nucleophiles52–68
  • Mechanistic Insight : Alkylation occurs preferentially at the piperidine nitrogen due to steric protection of the sulfonyl group. Aromatic chlorine at the 4-position undergoes substitution more readily than the 2-position due to electronic effects .

Functional Group Transformations

The hydroxyl group at C4 participates in oxidation and reduction:

ReactionConditionsReagentsProductYield (%)Reference
Oxidation to ketone0–5°C, CH₂Cl₂Dess-Martin periodinane4-Oxo derivative83
Mitsunobu etherificationRT, THFDIAD, PPh₃Alkyl/aryl ether derivatives71–89
  • Key Finding : The 4-hydroxy group shows higher reactivity in Mitsunobu reactions compared to analogous piperidines without sulfonyl groups .

Sulfonation/Desulfonation

The sulfonyl moiety undergoes controlled modification:

ProcessConditionsReagentsOutcomeReference
Sulfonamide formationRT, aqueous basic conditionsAmines, SO₂Cl₂N-substituted sulfonamides
Radical desulfonationhv (365 nm), DMSOH₂O₂, Fe(II) catalystPartial desulfonation products
  • Notable Observation : Selective desulfonation requires precise control of radical initiation conditions to prevent piperidine ring degradation.

Acylation and Carbamate Formation

The hydroxyl group undergoes acyl transfer reactions:

ReactionConditionsReagentsKey DerivativesYield (%)Reference
Acetylation0°C, pyridineAcetyl chloride4-Acetoxy derivative94
Carbamate synthesisReflux, CH₂Cl₂Triphosgene, aminesPiperidinyl carbamates68–76
  • Catalytic Effect : Pyridine acts as both base and acylation catalyst, achieving near-quantitative conversion in acetylations .

Catalytic Cross-Coupling Reactions

The 2,4-dichlorophenyl group participates in metal-catalyzed couplings:

Reaction TypeConditionsCatalystsProductsYield (%)Reference
Suzuki-Miyaura80°C, dioxanePd(PPh₃)₄, K₂CO₃Biaryl derivatives57
SonogashiraRT, THFPd/C, CuIAlkynylated analogs61
  • Substrate Limitations : Steric hindrance from the sulfonyl group reduces coupling efficiency at the 2-chloro position compared to 4-chloro .

Reaction Optimization Data

Critical parameters influencing reaction outcomes:

ParameterOptimal RangeImpact on YieldReference
Temperature0–25°C>30°C promotes decomposition
Solvent polarityε = 4.8–9.1 (CH₂Cl₂, THF)Low polarity enhances selectivity
Catalyst loading5–10 mol% Pd<5% incomplete conversion

Mechanistic and Kinetic Insights

  • Nucleophilic Aromatic Substitution : Second-order kinetics (k₂ = 1.2 × 10⁻³ L·mol⁻¹·s⁻¹) observed for 4-Cl displacement with piperidine .

  • Radical Desulfonation : First-order dependence on H₂O₂ concentration, with Eₐ = 45.2 kJ/mol.

This compound’s reactivity profile positions it as a critical building block for CB1 receptor antagonists , enzyme inhibitors , and functionalized heterocycles . Continued research focuses on exploiting its dual electrophilic (sulfonyl) and nucleophilic (hydroxyl) sites for cascade reactions.

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of piperidine, including those with sulfonyl groups, are associated with significant antimicrobial properties. The sulfonamide functionality enhances the antibacterial effects of these compounds. Studies have shown that piperidine derivatives exhibit activity against a range of bacterial strains, making them promising candidates for developing new antimicrobial agents .

Enzyme Inhibition

Piperidine derivatives have been evaluated for their ability to inhibit enzymes such as acetylcholinesterase and urease. The incorporation of the sulfonyl group in compounds like 1-((2,4-Dichlorophenyl)sulfonyl)piperidin-4-ol may enhance their enzyme inhibitory effects, which is crucial in treating conditions like Alzheimer's disease where acetylcholinesterase inhibition is beneficial .

Neurological Applications

There is growing interest in the potential use of piperidine derivatives in treating neurological disorders. The ability of these compounds to penetrate the blood-brain barrier while exhibiting low toxicity profiles makes them suitable candidates for further investigation in neuropharmacology . Specifically, compounds that inhibit cholinesterases can help manage symptoms associated with neurodegenerative diseases.

Chemical Structure and Stability

The chemical structure of this compound includes a piperidine ring substituted with a sulfonyl group and a dichlorophenyl moiety. This structure contributes to its stability and reactivity in biological systems, influencing its pharmacokinetics and pharmacodynamics .

Case Study: Antibacterial Activity

A study conducted on various synthesized piperidine derivatives demonstrated that those with sulfonamide groups exhibited enhanced antibacterial activity against both Gram-positive and Gram-negative bacteria. The presence of the 2,4-dichlorophenyl group contributed to the overall efficacy of these compounds .

Case Study: Enzyme Inhibition

In another research effort, this compound was tested for its inhibitory effects on acetylcholinesterase. The results indicated a significant reduction in enzyme activity, suggesting potential therapeutic benefits for conditions like Alzheimer's disease where cholinergic signaling is impaired .

Tables

Application AreaDescriptionReferences
Antimicrobial ActivityEffective against various bacterial strains
Enzyme InhibitionInhibits acetylcholinesterase
Neurological TreatmentsPotential use in managing neurodegenerative diseases

Mechanism of Action

The mechanism of action of 1-((2,4-Dichlorophenyl)sulfonyl)piperidin-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonyl group can form strong interactions with amino acid residues in the active sites of enzymes, potentially inhibiting their activity. Additionally, the piperidine ring can interact with hydrophobic pockets within proteins, further modulating their function .

Comparison with Similar Compounds

1-((2,4-Dichlorophenyl)sulfonyl)piperidin-4-ol can be compared with other similar compounds, such as:

These comparisons highlight the unique structural features of this compound and its potential advantages in various applications.

Biological Activity

1-((2,4-Dichlorophenyl)sulfonyl)piperidin-4-ol is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a sulfonyl group and a dichlorophenyl moiety. The structural attributes of this compound contribute to its biological activity by allowing it to interact with various biological targets.

This compound's mechanism of action primarily involves its interaction with enzymes and receptors. The sulfonyl group can form strong interactions with amino acid residues in the active sites of enzymes, potentially inhibiting their activity. Additionally, the hydrophobic nature of the piperidine ring allows for interactions with hydrophobic pockets within proteins, modulating their function.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit notable antimicrobial properties. For instance, derivatives with similar structures have shown significant inhibition against various bacterial strains, including Staphylococcus aureus and Bacillus subtilis. The minimum inhibitory concentration (MIC) values for these compounds have been reported as low as 3.12 µg/mL .

Anticancer Activity

The compound has also been evaluated for its anticancer potential. In vitro studies have demonstrated that related sulfonamide compounds can inhibit cancer cell proliferation effectively. For example, a study reported IC50 values ranging from 2.14 µM to 6.28 µM against different cancer cell lines, indicating strong antiproliferative effects compared to standard treatments . The selectivity and efficacy suggest that such compounds could serve as lead candidates for further drug development.

Enzyme Inhibition

This compound has been studied for its enzyme inhibitory properties. It exhibits inhibition against acetylcholinesterase (AChE) and urease, which are critical targets in treating conditions like Alzheimer's disease and urinary tract infections, respectively . The enzyme inhibition studies revealed that the compound could effectively reduce enzyme activity at micromolar concentrations.

Case Study 1: Antimalarial Activity

In a recent study focusing on antimalarial properties, compounds structurally related to this compound were tested against Plasmodium falciparum. These compounds displayed efficient inhibition of parasite development at low micromolar concentrations (IC50 values around 2.1 µM), demonstrating potential as novel antimalarial agents .

Case Study 2: Cytotoxicity in Cancer Models

Another study evaluated the cytotoxic effects of various piperidine derivatives on colon cancer cell lines. The results indicated that certain analogs showed selective toxicity towards cancerous cells while sparing normal cells, highlighting the therapeutic potential of these compounds in oncology .

Data Tables

Biological Activity IC50/ MIC (µM) Reference
Antibacterial (S. aureus)3.12
Anticancer (various lines)2.14 - 6.28
Antimalarial (P. falciparum)2.1
AChE InhibitionNot specified

Q & A

Q. What are the common synthetic routes for preparing 1-((2,4-Dichlorophenyl)sulfonyl)piperidin-4-ol?

The synthesis typically involves sulfonylation of the piperidin-4-ol core. A key method is reacting piperidin-4-ol with 2,4-dichlorobenzenesulfonyl chloride under alkaline conditions (e.g., using triethylamine as a base) in anhydrous dichloromethane or tetrahydrofuran. The reaction proceeds via nucleophilic substitution at the sulfur center, yielding the sulfonylated product. Post-synthetic purification often employs column chromatography with gradients of ethyl acetate/hexane (e.g., 30–70% v/v) to isolate high-purity material .

Q. How can researchers optimize the purification of this compound to minimize byproducts?

Byproducts often arise from incomplete sulfonylation or hydrolysis of the sulfonyl group. To mitigate this:

  • Use inert atmospheres (e.g., argon) during synthesis to prevent moisture-induced degradation.
  • Employ reverse-phase HPLC with a C18 column and acetonitrile/water (0.1% TFA) mobile phase for high-resolution separation.
  • Monitor reaction progress via TLC (silica gel, Rf ~0.5 in 1:1 ethyl acetate/hexane) .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • NMR : 1H^1H NMR (DMSO-d6) shows distinct signals: δ 1.6–2.1 ppm (piperidine H), δ 7.5–8.1 ppm (aromatic H from dichlorophenyl), and δ 4.5 ppm (OH, broad singlet).
  • HRMS : Exact mass calculated for C11_{11}H12_{12}Cl2_2NO3_3S: 332.9952 (M+H+^+), confirming molecular identity.
  • IR : Strong absorption at 1150–1250 cm1^{-1} (S=O stretch) and 3400 cm1^{-1} (O-H stretch) .

Advanced Research Questions

Q. How does the sulfonyl group’s electronic nature influence the compound’s reactivity in medicinal chemistry applications?

The electron-withdrawing sulfonyl group enhances electrophilicity at the piperidine nitrogen, facilitating interactions with biological targets (e.g., enzyme active sites). Computational studies (DFT) suggest the sulfonyl group lowers the LUMO energy by ~2.3 eV, promoting nucleophilic attack in covalent inhibitor designs. Comparative assays with non-sulfonylated analogs show a 5–10x increase in binding affinity to serine proteases .

Q. What structural modifications can improve metabolic stability without compromising activity?

  • Fluorine substitution : Replacing one chlorine on the phenyl ring with fluorine reduces CYP450-mediated oxidation (e.g., t1/2_{1/2} increases from 2.1 to 4.8 hours in human liver microsomes).
  • Piperidine ring saturation : Hydrogenation to a fully saturated piperidine reduces ring puckering, improving membrane permeability (PAMPA logPe_{e} = −2.1 vs. −1.4 for unsaturated analogs) .

Q. How do researchers resolve contradictory data on this compound’s inhibitory potency across different assays?

Discrepancies often arise from assay conditions:

  • pH sensitivity : The compound’s activity against carbonic anhydrase IX drops at pH <7.0 due to protonation of the piperidine nitrogen (pKa ~8.2).
  • Redox interference : In cell-based assays, antioxidants like glutathione (1 mM) can reduce false-positive inhibition by scavenging reactive intermediates.
  • Orthogonal validation : Use SPR (surface plasmon resonance) to confirm binding kinetics independently of enzymatic activity .

Mechanistic and Methodological Questions

Q. What in silico tools are recommended for predicting the compound’s pharmacokinetic profile?

  • ADMET Prediction : SwissADME for solubility (LogS = −3.2) and BBB permeability (BOILED-Egg model: CNS−).
  • Docking Simulations : AutoDock Vina with PDB 1XM2 (carbonic anhydrase) identifies key hydrogen bonds between the sulfonyl group and Thr199 (ΔG = −9.8 kcal/mol) .

Q. How can researchers design SAR studies to explore the dichlorophenyl moiety’s role?

  • Step 1 : Synthesize analogs with mono-/trichlorinated phenyl rings.
  • Step 2 : Test inhibitory activity against target enzymes (IC50_{50} determination).
  • Step 3 : Correlate substituent position with activity using Hammett plots (σ values: 4-Cl = 0.23, 2-Cl = 0.76).
  • Key finding : 2,4-Dichloro substitution maximizes steric complementarity in hydrophobic enzyme pockets .

Q. What strategies mitigate toxicity concerns in preclinical studies?

  • Ames test : Confirm non-mutagenicity (TA98 strain: revertant colonies <2x control).
  • hERG inhibition assay : Patch-clamp studies to ensure IC50_{50} >10 μM.
  • Metabolite profiling : LC-MS/MS identifies glutathione conjugates, indicating potential detox pathways .

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